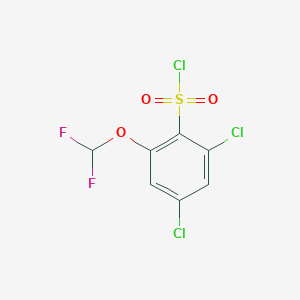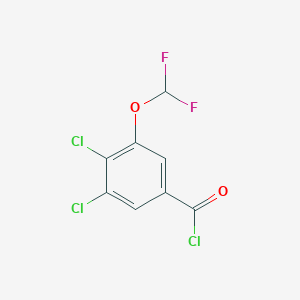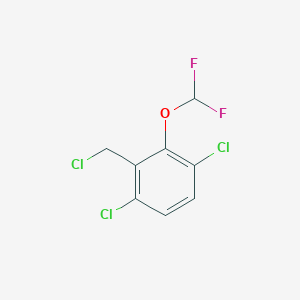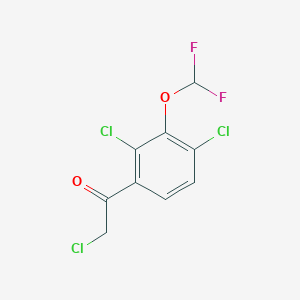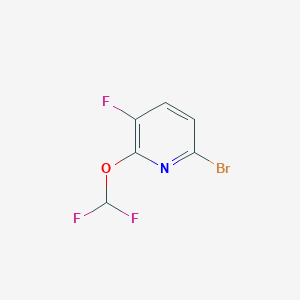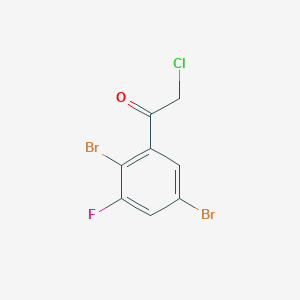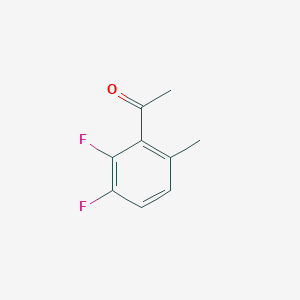
1-(2,3-Difluoro-6-methylphenyl)ethanone
Descripción general
Descripción
“1-(2,3-Difluoro-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8F2O. It is also known by other names such as "Ethanone, 1-(2,6-difluorophenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Difluoro-6-methylphenyl)ethanone” consists of a carbon backbone with two fluorine atoms and a methyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H8F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “1-(2,3-Difluoro-6-methylphenyl)ethanone” is 170.16 g/mol . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Inhibition of HIV-1 Replication
A study by Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which have been identified as inhibitors of HIV-1 replication. Specifically, derivatives such as N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole showed promising activity against HIV-1 replication (Che et al., 2015).
Functionalized Difluoronaphthalenes Synthesis
Volchkov et al. (2020) explored the regioselective C—H functionalization of 2,3-difluoronaphthalene, leading to various functionalized difluoronaphthalenes, which are essential in chemical synthesis (Volchkov et al., 2020).
Anti-Microbial Properties
Satya et al. (2022) investigated Ethanone 1-(2-hydroxy-5-methyl phenyl) for its binding efficacy with proteins in Staphylococcus aureus and its ADMET properties, revealing significant anti-microbial properties (Satya et al., 2022).
Antifungal Activities
Eto et al. (2000) designed and synthesized new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, which showed significant antifungal activities against yeasts and filamentous fungi (Eto et al., 2000).
Synthesis of Poly(benzonitrile ether)s
Kricheldorf et al. (2005) conducted a study on the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, leading to the creation of soluble polyethers and multicyclic oligomers or polymers (Kricheldorf et al., 2005).
Safety and Hazards
The safety information available indicates that “1-(2,3-Difluoro-6-methylphenyl)ethanone” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, and IF IN EYES: Rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
1-(2,3-difluoro-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGPNHHMSBQGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-6-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



